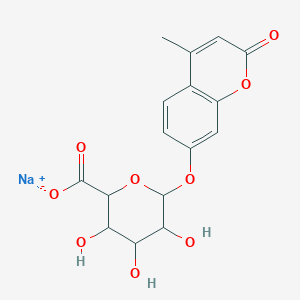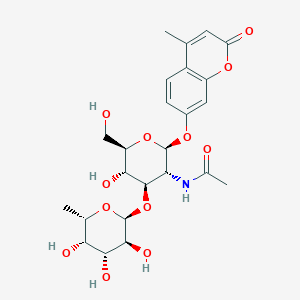
Sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate” is a chemical compound with a molecular weight of 476.32 . It is also known as 4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt) .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results .Physical And Chemical Properties Analysis
The compound has a molecular weight of 476.32 . Other physical and chemical properties such as boiling point and storage conditions are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Application in Biochemical Research
Scientific Field
This compound is used in the field of Biochemistry .
Summary of the Application
4-Methylumbelliferyl alpha-L-idopyranosiduronic acid sodium salt is a carbohydrate acid and organic sodium salt applied as an indicator . It is the fluorogenic substrate used in assays of α-L-Iduronidase and iduronate-2-sulfatase .
Methods of Application or Experimental Procedures
This compound is used as a substrate in assays to detect certain diseases. The initial enzymatic product, 4-MU-α-IdoA, can be measured by mass spectrometry, or it can be hydrolyzed with α-L-iduronidase to liberate the fluorophore 4-MU .
Application in Fluorescence Assays
Scientific Field
This compound is used in the field of Biochemical Assays .
Summary of the Application
4-Methylumbelliferyl alpha-L-idopyranosiduronic acid sodium salt is used in fluorescence assays . It is used as a substrate in assays to detect certain diseases .
Methods of Application or Experimental Procedures
The compound is used in assays with either 0.1 mM 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid 2-sulfate sodium salt or 0.1 mM 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid sodium salt as a substrate . Assays are performed at 25 °C in black 96-well plates using 25 mM 3-(N-Morpholino)propanesulfonic acid (MOPS) at pH 6.5 as assay buffer .
Results or Outcomes
The enzymatic reaction is stopped by adding sodium carbonate after 5 min incubation at 25°C . Fluorescence signals (relative fluorescence units, RFU) in assays with 1:50 v/v alpha-L-iduronidase with either 4-umbelliferyl alpha-L-idopyranosiduronic acid or alpha-L-idopyranosiduronic acid 2-sulfate as substrate are measured .
Application in Glycosaminoglycan Degradation
Scientific Field
This compound is used in the field of Glycobiology .
Summary of the Application
4-Methylumbelliferyl alpha-L-iduronide is commonly used in biochemical research as a fluorogenic substrate for assaying the activity of the enzyme alpha-L-iduronidase .
Methods of Application or Experimental Procedures
This enzyme activity is crucial for the degradation of glycosaminoglycans, specifically dermatan sulfate and heparan sulfate .
Results or Outcomes
The results of these assays can provide insights into the degradation of glycosaminoglycans and the role of alpha-L-iduronidase in this process .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9.Na/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;/h2-5,11-14,16,18-20H,1H3,(H,21,22);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVQUWOKCARXPZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NaO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate | |
CAS RN |
89157-94-8 |
Source


|
| Record name | 4-Methylumbelliferyl-^a-L-iduronide sodium salt, synthetic, Affymetrix/USB | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)



![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)





![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)
![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)